CTP Synthetase-IN-1
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Overview
Description
CTP Synthetase-IN-1 is an orally active and potent inhibitor of cytidine 5’-triphosphate synthetase. This compound has shown potential antitumor activity and exhibits anti-inflammatory properties in animal models of inflammation. It inhibits both human cytidine 5’-triphosphate synthetase 1 and human cytidine 5’-triphosphate synthetase 2, making it a valuable tool in the study of various diseases, including arthritis and rheumatoid arthritis .
Preparation Methods
The preparation of CTP Synthetase-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents to achieve the desired compound. For instance, the compound can be dissolved in dimethyl sulfoxide (DMSO) and stored at -20°C for long-term stability . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CTP Synthetase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ATP, UTP, and glutamine. The major products formed from these reactions are adenosine diphosphate, inorganic phosphate, cytidine triphosphate, and glutamate . The reaction mechanism involves the ATP-dependent phosphorylation of uridine triphosphate, making the 4-carbon electrophilic and vulnerable to reaction with ammonia .
Scientific Research Applications
CTP Synthetase-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis of phospholipids and nucleic acids. In biology, it helps in understanding the role of cytidine 5’-triphosphate synthetase in cellular processes. Additionally, it is used in the study of arthritis and rheumatoid arthritis due to its anti-inflammatory properties .
Mechanism of Action
The mechanism of action of CTP Synthetase-IN-1 involves the inhibition of cytidine 5’-triphosphate synthetase, which is essential for the synthesis of cytidine triphosphate from uridine triphosphate. This inhibition leads to the depletion of cytidine triphosphate and the induction of interferon, thereby impeding viral replication . The molecular targets include cytidine 5’-triphosphate synthetase 1 and cytidine 5’-triphosphate synthetase 2, and the pathways involved are related to nucleotide biosynthesis and immune response .
Comparison with Similar Compounds
CTP Synthetase-IN-1 is unique in its ability to inhibit both cytidine 5’-triphosphate synthetase 1 and cytidine 5’-triphosphate synthetase 2. Similar compounds include isoquinoline derivatives, such as IQ-1 carboxylic acid, which also inhibit cytidine 5’-triphosphate synthetase but differ in their chemical structure and mode of action . Another similar compound is the small-molecule inhibitor identified by differential activity on a Bacillus subtilis mutant, which targets cytidine 5’-triphosphate synthetase but lacks similarity to the enzyme substrate or products .
Properties
CAS No. |
2338811-71-3 |
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Molecular Formula |
C20H19F3N6O3S2 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
2-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]-2-methyl-N-[5-[6-(trifluoromethyl)pyrazin-2-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C20H19F3N6O3S2/c1-19(2,15-10-33-18(27-15)29-34(31,32)12-4-5-12)17(30)28-16-6-3-11(7-25-16)13-8-24-9-14(26-13)20(21,22)23/h3,6-10,12H,4-5H2,1-2H3,(H,27,29)(H,25,28,30) |
InChI Key |
CZIDGRDZSFIUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC(=N1)NS(=O)(=O)C2CC2)C(=O)NC3=NC=C(C=C3)C4=CN=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
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